2-Amino-6-(1-aminoethylideneamino)hexanoic acid
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Overview
Description
Mechanism of Action
Target of Action
2-Amino-6-(1-aminoethylideneamino)hexanoic acid, also known as L-homoserine, is a non-proteinogenic amino acid that is commonly found in bacteria and plants. It primarily targets proteolytic enzymes like plasmin .
Mode of Action
This compound is a derivative and analogue of the amino acid lysine . It acts as an effective inhibitor for enzymes that bind to lysine residues . This includes proteolytic enzymes like plasmin, which is responsible for fibrinolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-NIL can be synthesized through a series of chemical reactions involving the modification of L-lysineThe final step involves deprotection to yield L-NIL .
Industrial Production Methods
While specific industrial production methods for L-NIL are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps of protection, modification, and deprotection under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
L-NIL undergoes various chemical reactions, including:
Oxidation: L-NIL can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to yield different derivatives.
Substitution: L-NIL can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of L-NIL, which can be further studied for their biological activities .
Scientific Research Applications
L-NIL has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its role in modulating nitric oxide levels in biological systems.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, cancer, and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a tool in biochemical research
Comparison with Similar Compounds
Similar Compounds
N6-(1-iminoethyl)-L-arginine (L-NMA): Another iNOS inhibitor with similar properties but less selectivity.
N6-(1-iminoethyl)-L-ornithine (L-NNA): Similar to L-NIL but with different potency and selectivity.
Aminoguanidine: A less selective iNOS inhibitor with broader biological effects .
Uniqueness of L-NIL
L-NIL is unique due to its high selectivity for inducible nitric oxide synthase (iNOS) compared to other nitric oxide synthase isoforms. This selectivity makes it a valuable tool in research and potential therapeutic applications, as it allows for targeted modulation of nitric oxide levels without affecting other isoforms .
Properties
CAS No. |
53774-63-3 |
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Molecular Formula |
C8H17N3O2 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid |
InChI |
InChI=1S/C8H17N3O2/c1-6(9)11-5-3-2-4-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13)/t7-/m0/s1 |
InChI Key |
ONYFNWIHJBLQKE-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=NCCCC[C@@H](C(=O)O)N)N |
SMILES |
CC(=NCCCCC(C(=O)O)N)N |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)N)N |
Synonyms |
N-(5-Amino-5-carboxypentyl)-acetamidine; H-Lys(1-iminoethyl)-OH; L-NIL |
Origin of Product |
United States |
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